Increased Lipophilicity (LogP) vs. Unsubstituted Benzimidazole
1H-4,7-Ethanobenzimidazole exhibits a calculated consensus LogP of 1.66, which is approximately 0.56 log units higher than that of the unsubstituted benzimidazole core (LogP ~1.10). This indicates a quantifiably higher lipophilicity and a correspondingly different partitioning behavior [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.66 (consensus LogP) |
| Comparator Or Baseline | Benzimidazole (CAS 51-17-2): ~1.10 (experimental/calculated consensus) |
| Quantified Difference | ΔLogP = +0.56 log units (approx. 51% increase on a linear scale of partition) |
| Conditions | Calculation based on molecular structure; not measured experimentally. |
Why This Matters
A higher LogP suggests this compound may be more suitable for applications requiring increased membrane permeability or better partitioning into non-polar environments, differentiating its selection for assays where this is critical.
- [1] PubChem. (2026). Benzimidazole (CID 5798). National Center for Biotechnology Information. Retrieved April 15, 2026. View Source
